tert-Butyl 4-(2-hydroxyethylamino)piperidine-1-carboxylate
Overview
Description
tert-Butyl 4-(2-hydroxyethylamino)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butyl group, a hydroxyethylamino group, and a piperidine ring. This compound is often used in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(2-hydroxyethylamino)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 2-aminoethanol. The reaction is usually carried out under controlled conditions to ensure high yield and purity. The general reaction scheme can be represented as follows:
Step 1: Reaction of piperidine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) to form tert-butyl piperidine-1-carboxylate.
Step 2: Addition of 2-aminoethanol to the reaction mixture, followed by heating to promote the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize impurities. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(2-hydroxyethylamino)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethylamino group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines or alcohols.
Scientific Research Applications
tert-Butyl 4-(2-hydroxyethylamino)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: The compound is used in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(2-hydroxyethylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyethylamino group can form hydrogen bonds with target molecules, while the piperidine ring provides structural stability. The tert-butyl group may influence the compound’s lipophilicity and membrane permeability, affecting its overall activity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
- tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-(4-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate
Uniqueness
tert-Butyl 4-(2-hydroxyethylamino)piperidine-1-carboxylate is unique due to the presence of the hydroxyethylamino group, which imparts specific chemical and biological properties. This functional group allows for unique interactions with target molecules, making it valuable in various applications.
Properties
IUPAC Name |
tert-butyl 4-(2-hydroxyethylamino)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-12(2,3)17-11(16)14-7-4-10(5-8-14)13-6-9-15/h10,13,15H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSNCFDIVKNIKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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